

Protocol for Studying Itch Response with N-methyl LTC4

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Compound of Interest

Compound Name: *N-methyl Leukotriene C4*

Cat. No.: B10752222

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Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chronic pruritus, or itch, is a significant clinical problem and a hallmark of inflammatory skin diseases such as atopic dermatitis. Understanding the molecular mechanisms that drive itch is crucial for the development of novel anti-pruritic therapies. Recent research has identified the cysteinyl leukotriene (CysLT) pathway as a key player in itch signaling. Specifically, leukotriene C4 (LTC4) and its non-hydrolyzable analog, N-methyl LTC4, have been shown to be potent inducers of itch.^{[1][2][3][4]} This effect is mediated through the cysteinyl leukotriene receptor 2 (CysLT2R), which is expressed on a subset of peripheral sensory neurons known as pruriceptors.^{[1][2][3][4][5]} Targeting the LTC4/CysLT2R pathway presents a promising therapeutic strategy for inflammatory itch.^{[1][2][3][4]}

This document provides detailed protocols for studying the itch response to N-methyl LTC4 in mice, including both acute and chronic models of itch. N-methyl LTC4 is a valuable tool for this research as it is a potent and selective CysLT2R agonist that is resistant to the rapid metabolism that LTC4 undergoes in vivo.^{[1][3]}

Data Presentation

Table 1: Dose-Response of N-methyl LTC4-Induced Scratching Behavior in Mice

N-methyl LTC4 Dose (nmol)	Mean Number of Scratching Bouts (\pm SEM)
Vehicle	$\sim 5 \pm 2$
0.06	$\sim 20 \pm 5$
0.2	$\sim 45 \pm 8$
0.6	$\sim 50 \pm 10$
1.8	$\sim 25 \pm 7$

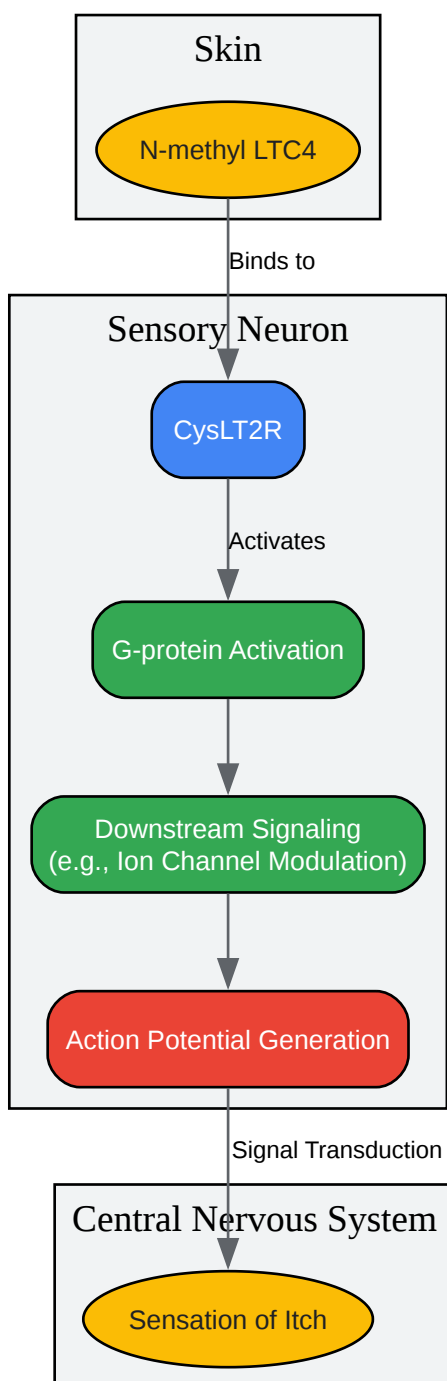
Data are approximated from Voisin et al., PNAS (2021). The scratching response to N-methyl LTC4 follows a bell-shaped curve, with the peak response observed between 0.2 and 0.6 nmol.

Table 2: Comparison of Itch Response to N-methyl LTC4 and Other Pruritogens

Pruritogen	Receptor(s)	Key Characteristics of Itch Response
N-methyl LTC4	CysLT2R	Induces robust, dose-dependent scratching. Itch kinetics and bout duration differ from histamine and other common pruritogens. [1] [2] [3] [4]
Histamine	H1R, H4R	Induces scratching, but the response can be blocked by antihistamines.
Chloroquine	MrgprA3	Induces scratching that is histamine-independent.
Compound 48/80	Mast cell degranulation	Induces histamine-dependent itch.

Signaling Pathway

The binding of N-methyl LTC₄ to the CysLT₂R on peripheral sensory neurons is the critical initiating event in this itch pathway. This interaction leads to the activation of the neuron and the transmission of an itch signal to the central nervous system. Studies have shown that this pathway is independent of the CysLT₁R, the receptor targeted by the asthma medication montelukast, and also independent of the TRPV1 ion channel, which is involved in histamine-induced itch.^{[1][2][4]} While the precise downstream signaling cascade within the sensory neuron following CysLT₂R activation is still under investigation, it is known to be a G protein-coupled receptor (GPCR). In other cell types, CysLT₂R activation has been linked to the NF-κB pathway.



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N-methyl LTC4 signaling pathway leading to itch sensation.

Experimental Protocols

Protocol 1: Acute Itch Induction and Behavioral Assessment in Mice

This protocol describes the induction of an acute itch response by intradermal injection of N-methyl LTC₄ into the cheek of a mouse. The cheek model is advantageous as it allows for the differentiation of itch-related scratching (with hindlimbs) from pain-related wiping (with forelimbs).

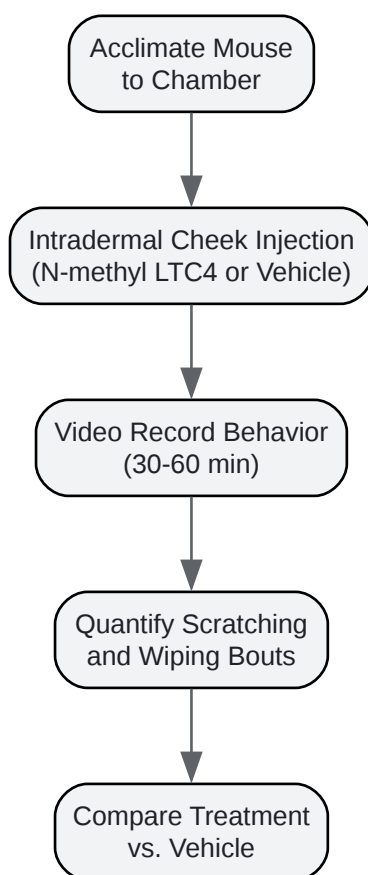
Materials:

- N-methyl LTC₄
- Vehicle (e.g., saline or PBS)
- Micro-injection needles (30-gauge)
- Hamilton syringes
- Mouse observation chambers
- Video recording equipment (e.g., infrared cameras for recording in the dark)

Procedure:

- **Animal Acclimation:** Acclimate mice to the observation chambers for at least 30 minutes prior to the experiment.
- **N-methyl LTC₄ Preparation:** Prepare a stock solution of N-methyl LTC₄ in an appropriate solvent (e.g., ethanol) and then dilute to the final desired concentrations in sterile saline or PBS.
- **Injection:**
 - Gently restrain the mouse.
 - Using a 30-gauge needle attached to a Hamilton syringe, perform an intradermal injection of 10-20 μ L of the N-methyl LTC₄ solution or vehicle into the cheek.

- Behavioral Observation:
 - Immediately after injection, place the mouse back into the observation chamber.
 - Record the mouse's behavior for at least 30-60 minutes.
- Data Analysis:
 - Review the video recordings and count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
 - Also, count the number of wiping behaviors (forelimb movements towards the face) to assess for any pain response.
 - Compare the number of scratching bouts between the N-methyl LTC₄-treated groups and the vehicle control group.



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Experimental workflow for acute itch assessment.

Protocol 2: MC903-Induced Chronic Itch Model

This protocol describes the use of the vitamin D3 analog, MC903 (calcipotriol), to induce a chronic inflammatory skin condition in mice that mimics atopic dermatitis and is associated with chronic itch. This model can be used to study the role of the N-methyl LTC4/CysLT2R pathway in a more disease-relevant context.

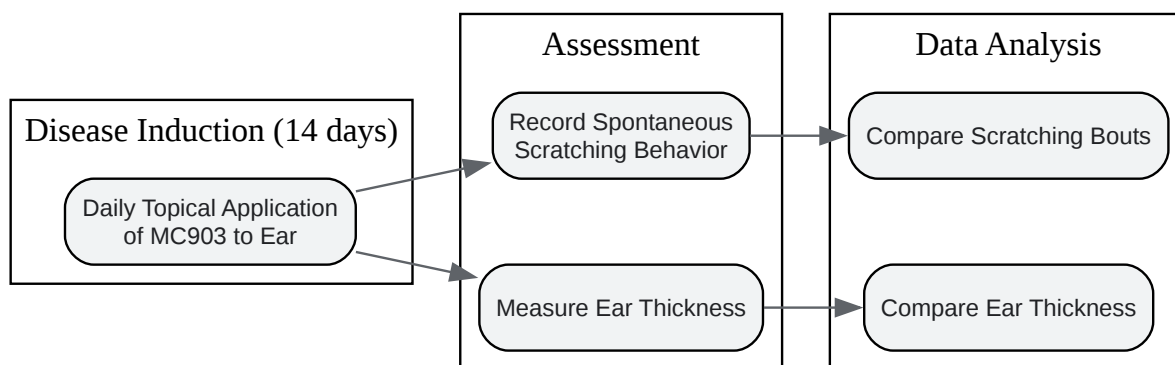
Materials:

- MC903 (calcipotriol)
- Ethanol
- Micropipette
- N-methyl LTC4 or CysLT2R antagonist
- Equipment for measuring ear thickness (e.g., digital calipers)

Procedure:

- Disease Induction:
 - Topically apply 2 nmol of MC903 dissolved in 20 μ L of ethanol to the ear of a mouse daily for 14 consecutive days.
- Treatment Administration (Optional):
 - To test the effect of N-methyl LTC4 in this model, it can be administered systemically or locally during the chronic phase of inflammation.
 - To test the therapeutic potential of blocking the CysLT2R pathway, a CysLT2R antagonist can be administered.
- Assessment of Inflammation:

- Measure ear thickness daily or every other day using digital calipers as an indicator of inflammation.
- Behavioral Assessment:
 - At various time points during the 14-day period, place the mice in observation chambers and record their spontaneous scratching behavior for a defined period (e.g., 30-60 minutes).
- Data Analysis:
 - Compare ear thickness measurements between different treatment groups.
 - Quantify and compare the number of spontaneous scratching bouts between groups.



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Workflow for the MC903-induced chronic itch model.

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